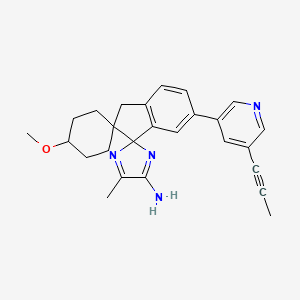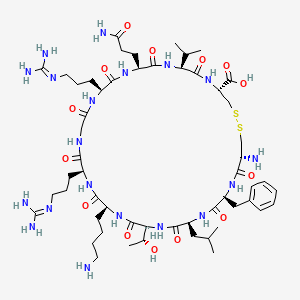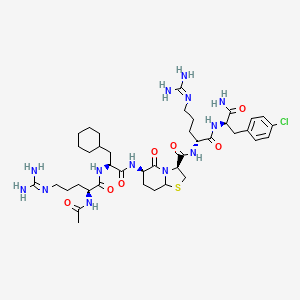![molecular formula C20H18F2N4O2 B10771398 5-Fluoro-2-{3-[(3S,6R)-1-(4-fluorobenzoyl)-6-methylpiperidin-3-yl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B10771398.png)
5-Fluoro-2-{3-[(3S,6R)-1-(4-fluorobenzoyl)-6-methylpiperidin-3-yl]-1,2,4-oxadiazol-5-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5PAM523 is a synthetic organic compound that acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5 receptor). This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of schizophrenia and cognitive-deficit-associated disorders .
Análisis De Reacciones Químicas
5PAM523 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
5PAM523 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the mGlu5 receptor and its role in various biochemical pathways.
Biology: It helps in understanding the physiological and pathological roles of the mGlu5 receptor in the central nervous system.
Medicine: It has potential therapeutic applications in the treatment of schizophrenia and cognitive-deficit-associated disorders.
Industry: It is used in the development of new pharmacological agents targeting the mGlu5 receptor.
Mecanismo De Acción
5PAM523 exerts its effects by binding to the mGlu5 receptor and enhancing its response to the neurotransmitter glutamate. This positive allosteric modulation leads to increased receptor activity, which in turn affects various signaling pathways in the central nervous system. The molecular targets and pathways involved include the modulation of calcium release and the activation of downstream signaling cascades .
Comparación Con Compuestos Similares
5PAM523 is unique compared to other positive allosteric modulators of the mGlu5 receptor due to its specific structural features and pharmacokinetic properties. Similar compounds include:
5PAM916: This compound is more potent than 5PAM523 and has a longer half-life and better brain penetration.
Bis-phenyl-substituted 1H-imidazol-2-yl: This compound has a similar core structure and is used for similar therapeutic applications.
(1,2,4)triazol-1-yl: Another compound with a similar core structure and therapeutic potential.
These compounds share similar mechanisms of action but differ in their potency, pharmacokinetics, and specific applications.
Propiedades
Fórmula molecular |
C20H18F2N4O2 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
(4-fluorophenyl)-[(2R,5S)-5-[5-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-3-yl]-2-methylpiperidin-1-yl]methanone |
InChI |
InChI=1S/C20H18F2N4O2/c1-12-2-3-14(11-26(12)20(27)13-4-6-15(21)7-5-13)18-24-19(28-25-18)17-9-8-16(22)10-23-17/h4-10,12,14H,2-3,11H2,1H3/t12-,14+/m1/s1 |
Clave InChI |
JOBPCEDWVKYVKZ-OCCSQVGLSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H](CN1C(=O)C2=CC=C(C=C2)F)C3=NOC(=N3)C4=NC=C(C=C4)F |
SMILES canónico |
CC1CCC(CN1C(=O)C2=CC=C(C=C2)F)C3=NOC(=N3)C4=NC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8S,11R,13S,14R,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10771318.png)



![[3H]mesulergine](/img/structure/B10771347.png)
![[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B10771354.png)

![[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B10771363.png)
![2-[[(1R,5S)-6-[(3-chlorophenyl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylimidazo[4,5-b]pyridine](/img/structure/B10771364.png)

![2-[[(1R,5S)-6-[(5-chloropyridin-2-yl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylbenzimidazole](/img/structure/B10771385.png)

![(2S)-2-{[(4S)-3-(benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidin-4-yl]formamido}-3-[(benzylcarbamoyl)amino]propanoic acid](/img/structure/B10771397.png)
![[3H]eletriptan](/img/structure/B10771413.png)